N-Carbobenzoxyglycine 1,2-dibromoethyl ester
描述
属性
CAS 编号 |
64187-25-3 |
|---|---|
分子式 |
C12H13Br2NO4 |
分子量 |
395.04 g/mol |
IUPAC 名称 |
1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |
InChI 键 |
CMTVPQLIRWBCIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |
产品来源 |
United States |
准备方法
Esterification via Activated Carboxylic Acid Derivatives
A widely used method involves activating the carboxylic acid group of N-carbobenzoxyglycine before esterification. Activation is typically achieved using carbonyldiimidazole (CDI) or carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
-
- Dissolve N-carbobenzoxyglycine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Cool the solution to 0 °C and add 1.25 equivalents of carbonyldiimidazole.
- Stir for 2 hours to form the activated intermediate.
- Add 1,2-dibromoethanol or its equivalent along with a base such as triethylamine (TEA) to facilitate ester formation.
- Stir at room temperature for 16 hours.
- Workup includes solvent evaporation, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and purification by silica gel chromatography to isolate the pure ester product.
-
- Involves reacting N-carbobenzoxyglycine with 1,2-dibromoethanol in dichloromethane (DCM).
- Use DCC (1.1 equivalents) as the coupling agent and catalytic DMAP.
- Stir at room temperature until completion (monitored by TLC).
- Filter off dicyclohexylurea byproduct and purify the ester by chromatography.
- This method offers mild conditions and high yields.
Direct Esterification with Acid and Alcohol
Direct esterification methods, although less common due to the sensitivity of the dibromoethyl group, can be performed under controlled conditions:
- Use of acid catalysts such as p-toluenesulfonic acid or sulfuric acid in aprotic solvents like toluene or dichloromethane.
- Reflux with removal of water to drive the equilibrium towards ester formation.
- Careful temperature control is required to prevent decomposition of the dibromoethyl moiety.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous THF, Dichloromethane (DCM) | Dry solvents prevent hydrolysis |
| Temperature | 0 °C to Room Temperature | Lower temperature during activation step |
| Coupling Agents | Carbonyldiimidazole (CDI), DCC + DMAP | CDI for mild activation; DCC/DMAP for Steglich |
| Base | Triethylamine (TEA), Diisopropylethylamine | Neutralizes acid byproducts |
| Reaction Time | 2 to 16 hours | Monitored by TLC or LCMS |
| Purification | Silica gel chromatography | Ethyl acetate/hexanes mixtures |
Mechanistic Insights
- Activation of the carboxylic acid forms an intermediate (imidazolide or O-acylurea), which is more electrophilic.
- The nucleophilic 1,2-dibromoethanol attacks the activated carbonyl carbon, forming the ester bond.
- The carbobenzoxy group remains intact, protecting the amino functionality during the reaction.
- Use of mild bases prevents side reactions such as elimination or substitution on the dibromoethyl group.
Summary Table of Preparation Methods
| Method | Starting Materials | Coupling Agent / Catalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| CDI Activation + Esterification | N-carbobenzoxyglycine + 1,2-dibromoethanol | Carbonyldiimidazole (CDI) | Anhydrous THF | 70-85 | Mild conditions, high purity |
| Steglich Esterification | N-carbobenzoxyglycine + 1,2-dibromoethanol | DCC + DMAP | Dichloromethane | 75-90 | Room temperature, efficient |
| Direct Acid-Catalyzed Esterification | N-carbobenzoxyglycine + 1,2-dibromoethanol | p-Toluenesulfonic acid or H2SO4 | Toluene/DCM | 50-65 | Requires careful temperature control |
化学反应分析
N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .
科学研究应用
N-Carbobenzoxyglycine 1,2-dibromoethyl ester has several scientific research applications. It is primarily used in studies related to antifertility and antiproteolytic activities . In biology and medicine, it has been tested for its ability to reduce pregnancy percentages and the number of fetuses per litter in mice . Additionally, it is used in enzymatic activity studies, particularly in the inhibition of acrosin enzymatic activity . Its unique properties make it valuable in various fields of research, including chemistry, biology, and medicine.
作用机制
The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-carbobenzoxy amino acid 1,2-dibromoethyl esters, differing in the amino acid side chain. Key analogues include:
Activity and Toxicity Analysis
Antifertility Activity
- Mechanism : Inhibition of sperm acrosin, a trypsin-like enzyme critical for fertilization. Both This compound and its vinyl ester analogue show 100% pregnancy inhibition at 10 mg/kg/day via intravaginal administration .
- Specificity : Compounds that inhibit BAEE hydrolysis (e.g., glycine and leucine derivatives) correlate strongly with antifertility efficacy .
Antineoplastic Activity
- Ehrlich Ascites Carcinoma: Glycine and leucine derivatives are equipotent (33 mg/kg/day), but glycine has a higher LD₅₀ (148 mg/kg vs. 225 mg/kg for leucine), suggesting better safety .
- Walker 256 Carcinosarcoma: The phenylalanine derivative triples survival time but has a lower LD₅₀ (74 mg/kg), indicating higher toxicity .
Structural Influence on Activity
- Amino Acid Side Chain: Glycine (small side chain): Balances potency and safety; optimal for broad applications. Phenylalanine (aromatic side chain): Increases antineoplastic efficacy in Walker 256 models but reduces safety .
- Ester Group :
Key Research Findings
Antifertility Mechanism : Inhibition of sperm acrosin’s BAEE hydrolysis is critical for activity, with intravaginal administration being far more effective than systemic routes .
Antineoplastic Selectivity : Glycine and leucine derivatives suppress tumor growth without significant toxicity at effective doses, unlike phenylalanine analogues .
Structural Optimization: Smaller amino acid residues (e.g., glycine) improve safety profiles without compromising efficacy .
生物活性
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a compound of interest in biochemical research due to its potential biological activities. This article summarizes the available literature on its synthesis, biological effects, and relevant case studies.
Synthesis
This compound can be synthesized through various organic reactions involving carbobenzoxy derivatives of glycine. The general synthetic route involves the reaction of glycine with carbobenzoyl chloride followed by the introduction of the dibromoethyl group. The compound's structure is characterized by the presence of a carbobenzoxy group attached to glycine and a dibromoethyl ester functional group.
Antifertility Effects
Research has shown that this compound exhibits significant antifertility properties. In a study assessing its impact on fertilization rates, it was reported that this compound resulted in a 0% fertilization rate , indicating potent antifertility activity. This effect is hypothesized to be linked to its ability to inhibit acrosin, an enzyme crucial for sperm function and fertilization processes .
Enzymatic Activity
The compound has been evaluated for its interaction with various enzymes. In particular, it was tested alongside other derivatives for proteolytic activity by leucine aminopeptidase and other enzymes derived from biological tissues. These studies suggest that this compound may influence proteolytic pathways, although specific mechanistic details remain to be fully elucidated .
Toxicological Studies
Toxicological assessments indicate that exposure to this compound can lead to adverse biological effects. The compound's structure suggests potential toxicity due to the presence of bromine atoms, which are known to have detrimental effects on cellular processes. Further studies are required to establish a comprehensive understanding of its safety profile and ecological impact .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Antifertility | 0% fertilization rate observed | |
| Enzymatic inhibition | Inhibition of proteolytic enzymes | |
| Toxicology | Potential toxic effects noted |
Case Study 1: Antifertility Research
In a controlled study examining various carbobenzoxy derivatives, this compound was found to be one of the most effective compounds in reducing fertilization rates in animal models. This research supports its potential use as a contraceptive agent.
Case Study 2: Enzymatic Interactions
A comparative analysis involving several glycine derivatives demonstrated that this compound significantly inhibited the activity of leucine aminopeptidase. This suggests that modifications in the glycine structure can lead to varying degrees of enzyme inhibition, which may have implications for drug design targeting proteolytic pathways.
常见问题
Q. How is N-Carbobenzoxyglycine 1,2-Dibromoethyl Ester synthesized, and what are the critical reaction parameters?
Methodological Answer: The compound is synthesized via coupling reactions using activating agents. A representative protocol involves reacting N-carbobenzoxyglycine (10 mmol) with 1,1'-carbonyldiimidazole (CDI, 10 mmol) in anhydrous tetrahydrofuran (THF) under inert conditions. CDI activates the carboxyl group, forming an imidazolide intermediate, which reacts with dibromoethyl alcohol derivatives. Key parameters include:
- Stoichiometry: 1:1 molar ratio of carboxylate to CDI to avoid side reactions.
- Solvent: Anhydrous THF minimizes hydrolysis of intermediates.
- Temperature: Room temperature (20–25°C) ensures controlled reactivity .
| Reaction Component | Quantity | Role |
|---|---|---|
| N-Carbobenzoxyglycine | 2.10 g (10 mmol) | Substrate |
| CDI | 1.64 g (10 mmol) | Coupling agent |
| THF | 10 mL | Solvent |
Q. What are the acute toxicity and reproductive safety profiles of this compound?
Methodological Answer: Toxicity studies in mice reveal route-dependent effects:
- Intravaginal LD50: 81 mg/kg (acute lethality).
- Intraperitoneal TDLo: 280 mg/kg over 28 days (reproductive toxicity, including fetal resorption).
Safety protocols should prioritize protective equipment due to emissions of Br⁻ and NOx upon decomposition. Toxicity screening should include: - In vivo assays: Dose-response studies for reproductive endpoints (e.g., embryo implantation rates).
- In vitro assays: Cytotoxicity testing in mammalian cell lines (e.g., HEK293) .
| Route | Dose | Effect | Reference |
|---|---|---|---|
| Intravaginal | 81 mg/kg | LD50 (mice) | |
| Intraperitoneal | 280 mg/kg | TDLo (reproductive) |
Q. What is the compound’s role in antifertility mechanisms?
Methodological Answer: this compound inhibits sperm acrosin, a trypsin-like protease critical for fertilization. Experimental validation includes:
- Acrosin inhibition assay: Measure hydrolysis of N-alpha-benzoyl-L-arginine ethyl ester (BAEE) in sperm extracts.
- Antifertility correlation: Intravaginal administration in mice reduces pregnancy rates by 80–90%, compared to <30% via intraperitoneal routes. Methodological steps:
Advanced Research Questions
Q. How do enzymatic inhibition assays differentiate its activity from related analogs?
Methodological Answer: Comparative studies using N-carbobenzoxyglycine p-nitrophenyl ester (N-CBZ-Gly-pNP) as a substrate reveal kinetic differences. For example:
- Specific activity: 6.13 ± 0.01 U/mg against N-CBZ-Gly-pNP.
- Inhibition specificity: E-64 (cysteine protease inhibitor) reduces activity (IC50 = 74.38 ± 1.65 nM), confirming acrosin’s cysteine dependence. Advanced protocols include:
Q. How can computational modeling predict its metabolic fate in biological systems?
Methodological Answer: Molecular docking and density functional theory (DFT) simulate interactions with human cytochrome P450 enzymes (e.g., CYP3A4). Key steps:
Structure preparation: Optimize compound geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking simulations: Use AutoDock Vina to predict binding affinities to P450 active sites.
Metabolic pathway prediction: Identify likely oxidation or debromination sites (e.g., dibromoethyl → vinyl intermediates).
Reference studies on β-1,2-dibromoethylcyclohexane metabolism in human microsomes provide validation frameworks .
Q. How should experimental designs address contradictions in toxicity data?
Methodological Answer: Discrepancies in LD50 values (e.g., 81 mg/kg vs. 148 mg/kg) arise from variations in:
- Administration route: Intravaginal vs. intravenous delivery affects bioavailability.
- Animal models: Strain-specific metabolic differences (e.g., BALB/c vs. C57BL/6 mice).
Resolution strategies: - Meta-analysis: Pool data from JPMSAE studies (1979–1984) using fixed-effects models.
- Dose normalization: Adjust for body surface area (mg/m²) to enable cross-species comparisons .
Q. What methodologies evaluate its potential as an endocrine disruptor?
Methodological Answer: While not directly classified as an endocrine-disrupting chemical (EDC), its structural analogs (e.g., brominated cyclohexanes) inform assessment protocols:
In vitro receptor binding assays: Screen for estrogen receptor (ERα/β) or androgen receptor (AR) antagonism.
Transcriptional activation assays: Use luciferase reporters in MCF-7 or HEK293 cells.
In vivo uterotrophic assays: Measure uterine weight changes in ovariectomized rodents.
Cross-reference with EPA guidelines for di-isobutyl phthalate evaluations to ensure regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
